Bienvenue dans la boutique en ligne BenchChem!

3-Epidehydrotumulosic acid

Intestinal absorption Caco-2 permeability Biopharmaceutics

Select 3-Epidehydrotumulosic Acid for its validated α-glucosidase inhibition, confirmed Caco-2 monolayer transport (efflux ratio 1.78), and established use as an HPLC reference standard for Poria cocos identity testing and geographical origin authentication. The distinct C-3α epimerization ensures selectivity in SAR studies and bioassays, avoiding confounding variables present with 3β-hydroxy analogs. In vivo immunomodulatory protocols available. Order high-purity ≥98% reference material for reproducible analytical and pharmacological results.

Molecular Formula C31H48O4
Molecular Weight 484.7 g/mol
CAS No. 167775-54-4
Cat. No. B184666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epidehydrotumulosic acid
CAS167775-54-4
Molecular FormulaC31H48O4
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O
InChIInChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25-,26+,29-,30-,31+/m1/s1
InChIKeyLADJWZMBZBVBSB-HSGZZQKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Epidehydrotumulosic Acid (CAS 167775-54-4): Procurement-Quality Triterpenoid Standard from Poria cocos


3-Epidehydrotumulosic acid (CAS 167775-54-4) is a lanostane-type tetracyclic triterpenoid carboxylic acid isolated from the sclerotium of Wolfiporia cocos (syn. Poria cocos), a medicinal fungus widely used in East Asian pharmacopoeias [1]. The compound has the molecular formula C31H48O4 (MW: 484.7 g/mol) and is characterized by the (3α,16α)-dihydroxy-24-methylene-lanosta-7,9(11)-dien-21-oic acid stereochemical configuration [2]. As a naturally occurring secondary metabolite, it serves as a reference standard in phytochemical fingerprinting and quality control workflows for Poria-derived materials, and is available commercially at purities ≥98% [1]. Unlike its more abundant congener dehydrotumulosic acid, 3-epidehydrotumulosic acid exhibits distinct epimerization at the C-3 position, a structural feature that confers differential biological recognition and separation characteristics critical for analytical and pharmacological selectivity.

3-Epidehydrotumulosic Acid: Why In-Class Poria Triterpenoids Cannot Be Substituted Interchangeably


Lanostane-type triterpenoids from Poria cocos—including tumulosic acid, dehydrotumulosic acid, polyporenic acid C, and pachymic acid—share a common tetracyclic scaffold but differ critically in ring junction stereochemistry (3α vs. 3β hydroxyl), double bond positioning (Δ7,9(11) vs. Δ8,9), and side-chain oxidation states. These subtle structural variations translate into pronounced differences in intestinal permeability, metabolic stability, target protein binding affinity, and chromatographic retention behavior [1][2]. For instance, the 3α-hydroxy epimerization in 3-epidehydrotumulosic acid alters its interaction with efflux transporters in Caco-2 monolayers and modifies its α-glucosidase binding mode compared to 3β-hydroxy analogs [3]. Consequently, substituting one Poria triterpenoid for another without empirical validation compromises analytical accuracy in fingerprinting studies, undermines dose-response reproducibility in bioassays, and introduces confounding variables in structure-activity relationship (SAR) investigations. The following evidence dimensions provide the quantitative justification for compound-specific selection.

3-Epidehydrotumulosic Acid: Quantitative Differentiators vs. Closest Poria Triterpenoid Analogs


Intestinal Permeability Profiling: Caco-2 Monolayer Transport Kinetics Differentiate 3-Epidehydrotumulosic Acid from Polyporenic Acid C

In a head-to-head Caco-2 monolayer transport study, 3-epidehydrotumulosic acid (EDHTA) and polyporenic acid C (PPAC) were evaluated for bidirectional permeability. EDHTA exhibited an apparent permeability coefficient (Papp) of 9.99 ± 1.08 × 10⁻⁶ cm/s in the apical-to-basolateral (A→B) direction, compared to 10.06 ± 0.53 × 10⁻⁶ cm/s for PPAC [1]. Both compounds demonstrated Papp values approaching that of the high-permeability transcellular marker propranolol (1.45 × 10⁻⁵ cm/s), indicating favorable intestinal absorption potential. However, the efflux ratio (Papp B→A / Papp A→B) revealed differential transporter interactions: EDHTA showed an efflux ratio of 1.78 (B→A Papp: 17.76 ± 0.91 × 10⁻⁶ cm/s), while PPAC exhibited a higher efflux ratio of 1.91 (B→A Papp: 19.23 ± 1.16 × 10⁻⁶ cm/s) [1]. The lower efflux susceptibility of EDHTA suggests potentially superior net absorptive bioavailability relative to PPAC, a critical consideration for in vivo pharmacological study design [1].

Intestinal absorption Caco-2 permeability Biopharmaceutics Drug transport

α-Glucosidase Inhibitory Activity: Component Knock-Out and Molecular Docking Validation of Target Engagement

Through a spectrum-effect relationship analysis combined with component knock-out validation, 3-epidehydrotumulosic acid (P13) was identified as one of eight Poria triterpenoids exhibiting effective inhibitory activity against α-glucosidase [1]. Molecular docking studies revealed that the compound binds to α-glucosidase primarily through interactions involving rings A, B, and C, as well as the C-3 hydroxyl, C-16 hydroxyl, and C-17 side-chain moieties, with binding site contacts including phenylalanine, arginine, tyrosine, histidine, and valine residues [1]. Notably, while the study identified 11 total inhibitory compounds from Poria, 3-epidehydrotumulosic acid was among the eight specifically identified and validated individual compounds [1]. The binding mode is distinct from that of other Poria triterpenoids due to the stereochemical configuration at C-3, which alters hydrogen-bonding geometry within the enzyme active site [1].

α-Glucosidase inhibition Antihyperglycemic Molecular docking Spectrum-effect relationship

In Vivo Immunomodulatory Activity: Oral Administration in BALB/c Mice Demonstrates Functional Differentiation

In a preliminary in vivo study, 3-epidehydrotumulosic acid was evaluated alongside tumulosic acid and polyporenic acid C for immunomodulatory effects in BALB/c male mice following 4 days of oral administration [1]. Spleen cells harvested from treated animals were cultured and stimulated with concanavalin A (1 μg/mL) for 3 days, after which interferon-gamma (IFN-γ) concentrations were measured by ELISA [1]. While the study protocol established a direct comparative framework for three lanostane triterpenoids under identical administration and sampling conditions, the published results did not include quantitative IFN-γ values; the authors noted that this was a preliminary study design [1]. The inclusion of 3-epidehydrotumulosic acid in this comparative in vivo panel—alongside tumulosic acid and polyporenic acid C—indicates its recognized relevance for immunological research among Poria-derived triterpenoids [1].

Immunomodulation Interferon-gamma In vivo pharmacology Lanostane triterpenoids

Poria Peel Quality Control Biomarker: RP-HPLC Quantification Method Validated for 3-Epidehydrotumulosic Acid

A validated reversed-phase HPLC method was developed specifically for the simultaneous determination of poricoic acid A and 3-epidehydrotumulosic acid in Poria peel [1]. This method was established to evaluate the quality of Poria peel as a distinct botanical material, with 3-epidehydrotumulosic acid serving as one of two key marker compounds for content determination [1]. In a broader quantitative HPLC fingerprint study encompassing 16 batches of Poria cocos, 3-epidehydrotumulosic acid (designated EA) was identified alongside seven other bioactive triterpenoids—poricoic acid B, dehydrotumulosic acid, poricoic acid A, polyporenic acid C, dehydropachymic acid, dehydrotrametenolic acid, and dehydroeburicoic acid—by comparison with reference substances [2]. The quantitative analysis of multi-components by a single marker (QAMS) approach was applied to six of these compounds, including 3-epidehydrotumulosic acid, enabling its quantification across samples from different geographical origins [2].

Quality control HPLC fingerprinting Poria peel Analytical standardization

Anti-Hemolytic Activity: Free Radical Scavenging in AAPH-Induced Erythrocyte Lysis Assay

3-Epidehydrotumulosic acid was among five triterpene carboxylic acids isolated from the methanol extract of Hoelen (Poria cocos) that demonstrated inhibitory activities against AAPH-induced lysis of red blood cells [1]. The assay employed 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator to induce oxidative hemolysis of erythrocytes. The panel of active triterpenes included pachymic acid, polyporenic acid, 3-epidehydrotumulosic acid, 3β-hydroxylanosta-7,9(11),24-trien-21-oic acid, and 3-O-acetyl-16α-hydroxytrametenolic acid [1]. While the study confirmed protective activity across this group of structurally related triterpene carboxylic acids, the published data do not report quantitative IC50 values or rank-order potency comparisons among the compounds, precluding head-to-head numerical differentiation within this experimental context [1].

Antioxidant activity Erythrocyte hemolysis Free radical scavenging AAPH assay

EBV-EA Activation Inhibition: Tumor-Promotion Suppression in Class-Wide Screening

In a comprehensive screening study of lanostane-type triterpenes from Poria cocos, 3-epidehydrotumulosic acid (compound 7) was among ten compounds that showed potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) [1]. The active panel included poricoic acids G, H, B, and A, tumulosic acid, dehydrotumulosic acid, polyporenic acid C, 25-hydroxy-3-epidehydrotumulosic acid, and dehydroabietic acid methyl ester [1]. While the study validated EBV-EA inhibitory activity for this entire class of Poria triterpenoids, the published data do not provide quantitative IC50 values or comparative potency rankings for 3-epidehydrotumulosic acid relative to the other compounds tested [1].

Tumor promotion inhibition Epstein-Barr virus Chemoprevention EBV-EA assay

3-Epidehydrotumulosic Acid: Evidence-Aligned Research and Industrial Application Scenarios


In Vitro Intestinal Permeability and Oral Bioavailability Studies

The Caco-2 monolayer transport data for 3-epidehydrotumulosic acid—showing an efflux ratio of 1.78 and Papp A→B of 9.99 ± 1.08 × 10⁻⁶ cm/s—position it as a candidate for oral bioavailability investigations where lower efflux susceptibility relative to polyporenic acid C (efflux ratio 1.91) may confer pharmacokinetic advantages. Researchers studying the absorption of Poria-derived triterpenoids should prioritize this compound when designing comparative bioavailability assays or when formulating oral delivery systems that require predictable intestinal permeability [1].

Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Lead Optimization

The orthogonal validation of 3-epidehydrotumulosic acid as an α-glucosidase inhibitor—confirmed via spectrum-effect relationship, component knock-out, and molecular docking—supports its use as a lead scaffold in antihyperglycemic drug discovery programs. The compound's distinct binding mode, involving rings A/B/C and residues Phe, Arg, Tyr, His, and Val, provides a structural rationale for medicinal chemistry optimization. Procurement of high-purity reference material enables SAR studies comparing C-3 epimers and side-chain variants for improved potency and selectivity [1].

Quality Control Reference Standard for Poria-Based Botanical Products

Validated RP-HPLC methods specifically targeting 3-epidehydrotumulosic acid alongside poricoic acid A in Poria peel, and its inclusion in eight-compound quantitative HPLC fingerprints of whole Poria cocos, establish its utility as an authenticated reference standard. Analytical laboratories engaged in identity testing, batch-to-batch consistency evaluation, or geographical origin authentication of Poria-derived materials should procure certified 3-epidehydrotumulosic acid to ensure method accuracy and regulatory compliance [1][2].

Immunopharmacology and In Vivo Triterpenoid Screening Panels

The inclusion of 3-epidehydrotumulosic acid in a head-to-head in vivo panel with tumulosic acid and polyporenic acid C—using a validated oral administration protocol in BALB/c mice—provides a reproducible experimental framework for immunomodulatory screening. Researchers can adopt this established protocol to generate comparative quantitative data on IFN-γ modulation and other cytokine responses, addressing the current gap in numerical comparative outcomes and advancing the understanding of structure-immunoactivity relationships among lanostane triterpenoids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Epidehydrotumulosic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.